1-Ethoxy-1-trimethylsiloxyethene
Overview
Description
1-Ethoxy-1-trimethylsiloxyethene is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless liquid that is sensitive to moisture and reacts slowly with water. This compound is used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
1-Ethoxy-1-trimethylsiloxyethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-trimethylsiloxyethene can be synthesized through a multi-step process involving the reaction of ethyl 3-chloropropanoate with chlorotrimethylsilane in the presence of sodium and anhydrous toluene. The reaction mixture is refluxed, and the product is obtained through distillation under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-trimethylsiloxyethene undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethanol and trimethylsilanol.
Substitution: Can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically conducted in the presence of an acid or base catalyst.
Substitution: Requires appropriate nucleophiles and reaction conditions to facilitate the substitution process.
Major Products:
Hydrolysis: Ethanol and trimethylsilanol.
Substitution: Depends on the nucleophile used in the reaction.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-trimethylsiloxyethene involves its reactivity with various nucleophiles and electrophiles. The compound’s ethoxy and trimethylsiloxy groups play a crucial role in its chemical behavior, allowing it to participate in different reactions. The molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
1-Phenyl-1-trimethylsiloxyethene: Similar in structure but contains a phenyl group instead of an ethoxy group.
1-Trimethylsiloxy-1-propene: Another related compound with a different alkyl group.
Uniqueness: 1-Ethoxy-1-trimethylsiloxyethene is unique due to its specific combination of ethoxy and trimethylsiloxy groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1-ethoxyethenoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-6-8-7(2)9-10(3,4)5/h2,6H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKPPZVLRABURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431123 | |
Record name | 1-ethoxy-1-trimethylsiloxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-66-4 | |
Record name | 1-ethoxy-1-trimethylsiloxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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